molecular formula C10H8N2O2 B1398538 Methyl quinoxaline-5-carboxylate CAS No. 6924-71-6

Methyl quinoxaline-5-carboxylate

Cat. No.: B1398538
CAS No.: 6924-71-6
M. Wt: 188.18 g/mol
InChI Key: LCDDKBKKXKEGPK-UHFFFAOYSA-N
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Description

Methyl quinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its fused benzene and pyrazine rings. This compound has garnered significant interest due to its diverse applications in pharmaceuticals, materials science, and organic synthesis.

Biochemical Analysis

Biochemical Properties

Methyl quinoxaline-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit thioredoxin reductase, an enzyme involved in maintaining redox homeostasis . This inhibition leads to an increase in reactive oxygen species, which can affect cellular processes and viability. Additionally, this compound interacts with nucleic acids, influencing transcription and translation processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce morphological changes in cells, increase reactive oxygen species, and inhibit key enzymes like thioredoxin reductase . These effects can alter cell signaling pathways, gene expression, and cellular metabolism. For example, in Entamoeba histolytica, this compound derivatives have been shown to modify virulence factors, such as erythrophagocytosis and cytolytic capacity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to thioredoxin reductase, inhibiting its activity and leading to an accumulation of reactive oxygen species . This oxidative stress can cause damage to cellular components, including proteins, lipids, and DNA. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress and potential cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the pentose phosphate pathway, glycolysis, and other essential metabolic processes . The compound’s interaction with thioredoxin reductase and other redox-regulating enzymes highlights its role in maintaining cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by organic anion transporters, affecting its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and induces oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl quinoxaline-5-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and esterification. Another method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .

Industrial Production Methods

Industrial production often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation, solvent-free conditions, and the use of non-volatile, non-corrosive catalysts like nano ZnO and ionic liquids have been explored .

Chemical Reactions Analysis

Types of Reactions

Methyl quinoxaline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-5-carboxylic acid.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline-5-carboxylic acid, various substituted quinoxalines, and reduced derivatives with potential biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Sulphonyl quinoxalines
  • 3-[(Alkylthio) methyl] quinoxaline-1-oxide derivatives
  • Pyrazolo quinoxalines

Uniqueness

Methyl quinoxaline-5-carboxylate stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

methyl quinoxaline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDDKBKKXKEGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719260
Record name Methyl quinoxaline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6924-71-6
Record name Methyl 5-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl quinoxaline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl quinoxaline-5-carboxylate in the context of this research?

A1: this compound serves as a key starting material in the development of a novel synthetic route for aryl aryl ketones. [] The research demonstrates its reactivity with substituted phenylboronic acids in the presence of a rhodium(I) complex catalyst. This reaction efficiently forms phenylquinoxalin-5-ylmethanone derivatives, highlighting a new method for constructing molecules with potential medicinal value. []

Q2: Could you elaborate on the reaction mechanism involving this compound and its implications?

A2: While the paper doesn't delve into the precise mechanistic details, it proposes that the reaction proceeds through a rhodium chelation-assisted C-O bond activation mechanism. [] It's likely that the rhodium catalyst coordinates with both the quinoxaline nitrogen and the ester carbonyl oxygen in this compound. This coordination facilitates the subsequent C-O bond cleavage and transmetalation with the phenylboronic acid, ultimately leading to the formation of the ketone product. This method offers a new approach for late-stage functionalization of complex molecules, particularly relevant in medicinal chemistry for creating diverse compound libraries. []

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